

Introduction: The Analytical Imperative for Complex Heterocycles

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Compound of Interest

Compound Name: Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate

CAS No.: 668969-70-8

Cat. No.: B1466046

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In the landscape of contemporary drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. **Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate**, a substituted benzisoxazole, represents a class of heterocyclic compounds of significant interest to medicinal chemists due to the diverse biological activities associated with the benzisoxazole scaffold. Mass spectrometry, particularly under electron ionization (EI) conditions, stands as a primary tool for confirming molecular weight and deducing the structural architecture of such molecules through the analysis of their fragmentation patterns. This guide provides a comprehensive examination of the theoretical and practical aspects of obtaining and interpreting the mass spectrum of **Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate**, offering field-proven insights for researchers and scientists.

Part 1: The Rationale Behind Mass Spectrometry for Structural Verification

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule.[1] For a molecule like **Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate**, this is advantageous as the resultant high degree of fragmentation provides a

detailed "fingerprint," revealing the connectivity of its constituent parts: the brominated benzene ring, the isoxazole core, and the ethyl carboxylate group.[2] The goal is not merely to observe the molecular ion but to understand its decomposition, as this provides a self-validating system for confirming the proposed structure.[3]

Part 2: Experimental Protocol for Mass Spectrum Acquisition

The acquisition of a clean, interpretable mass spectrum is contingent upon meticulous sample preparation and a logically structured experimental workflow. The following protocol is designed to ensure high-quality data for a crystalline organic solid like **Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate**.

Sample Preparation: The Foundation of Quality Data

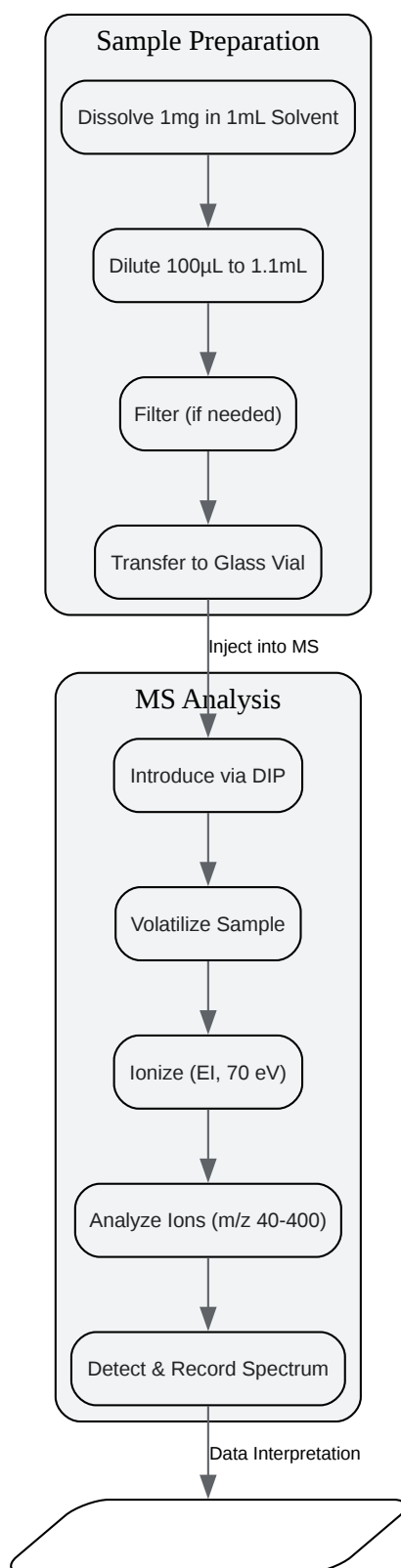
- **Solvent Selection & Dissolution:** Dissolve approximately 1 mg of the crystalline sample in 1 mL of a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate.[4][5] **Causality:** These solvents are chosen for their ability to fully solvate the analyte without interfering with the ionization process and for their high volatility, ensuring rapid removal in the mass spectrometer's vacuum system. Avoid non-volatile solvents like DMSO.[4]
- **Dilution:** Take 100 μL of the stock solution and dilute it with 1 mL of the same solvent to a final concentration of approximately 0.1 mg/mL.[4] **Causality:** This dilution prevents overloading the instrument, which can lead to peak broadening and source contamination.
- **Filtration (If Necessary):** If any particulate matter is visible, filter the diluted sample through a 0.22 μm syringe filter compatible with the chosen organic solvent.[6] **Causality:** Particulates can clog the delicate tubing of the instrument, leading to downtime and cross-contamination. [6]
- **Vial Selection:** Transfer the final solution to a 2 mL glass autosampler vial with a PTFE-lined screw cap.[7] **Causality:** Glass is essential to prevent leaching of plasticizers, which are common contaminants in mass spectrometry when using organic solvents.[7]

Instrumentation and Parameters

The following parameters are typical for a Gas Chromatography-Mass Spectrometry (GC-MS) or a Direct Insertion Probe (DIP-MS) setup for analyzing a thermally stable organic molecule.

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV.^[1] Causality: This is the standard energy used for EI-MS because it provides reproducible fragmentation patterns that are consistent across different instruments, allowing for comparison with spectral libraries.^[2]
- Ion Source Temperature: 230 °C. Causality: This temperature ensures the analyte is in the gas phase without causing thermal degradation before ionization.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Mass Range: m/z 40-400. Causality: This range is selected to be wide enough to capture the molecular ion (MW = 270.08 for the ⁷⁹Br isotope) and all significant fragments, while excluding low-mass background ions.
- Introduction Method: Direct Insertion Probe (DIP).^[8] Causality: For a pure, crystalline solid, a DIP allows for controlled heating to volatilize the sample directly into the ion source, bypassing the need for chromatographic separation.^[8]

Experimental Workflow Diagram



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Caption: Workflow for MS analysis of a solid organic compound.

Part 3: Predicted Mass Spectrum and Fragmentation Analysis

While an experimental spectrum is not publicly available, a robust prediction of the mass spectrum of **Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate** can be constructed based on established fragmentation principles of its constituent moieties.

The Molecular Ion

The molecular formula is $C_{10}H_8BrNO_3$. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.^[9] This isotopic signature is a key diagnostic feature for brominated compounds.^[9]

- $[M]^+•$: m/z 270 (containing ^{79}Br)
- $[M+2]^+•$: m/z 272 (containing ^{81}Br)

Predicted Major Fragment Ions

The following table summarizes the most probable fragment ions, their mass-to-charge ratios (m/z), and their proposed origins.

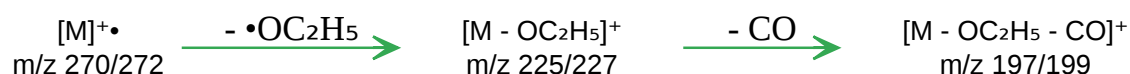
| m/z (for ⁷⁹ Br) | Proposed Fragment Ion | Neutral Loss | Rationale |
|----------------------------|---|--|--|
| 242 | [M - C ₂ H ₄] ^{+•} | Ethene (28 Da) | McLafferty-type rearrangement from the ethyl ester. |
| 225 | [M - OC ₂ H ₅] ⁺ | Ethoxy radical (45 Da) | α-cleavage at the ester, a very common pathway for esters. [10] [11] |
| 197 | [M - OC ₂ H ₅ - CO] ⁺ | Ethoxy radical + Carbon monoxide (73 Da) | Subsequent loss of CO from the m/z 225 acylium ion. |
| 182 | [C ₇ H ₃ BrO] ^{+•} | C ₃ H ₅ O ₂ (not a simple loss) | Ring cleavage of the isoxazole and rearrangement. |
| 154/156 | [C ₆ H ₃ Br] ^{+•} | C ₄ H ₅ NO ₃ | Complex fragmentation involving loss of the isoxazole and ester moieties. |
| 146 | [C ₇ H ₄ NO ₂] ⁺ | Br radical (79 Da) | Loss of the bromine atom from the m/z 225 fragment. |
| 118 | [C ₇ H ₄ NO] ⁺ | CO from m/z 146 | Loss of carbon monoxide from the m/z 146 fragment. |
| 75/77 | [C ₆ H ₄ Br] ⁺ / [C ₆ H ₅] ⁺ | Varies | Phenyl or bromophenyl cations resulting from extensive fragmentation. |

Mechanistic Fragmentation Pathways

The fragmentation of the molecular ion is initiated by the removal of an electron, typically from a non-bonding orbital on an oxygen or nitrogen atom, or from the aromatic π -system. The resulting radical cation then undergoes a series of unimolecular decompositions.

Pathway 1: Cleavage of the Ester Group

This is predicted to be a dominant pathway. The initial radical cation undergoes α -cleavage to lose the ethoxy radical ($\bullet\text{OC}_2\text{H}_5$), forming a stable acylium ion at m/z 225. This acylium ion can then lose a molecule of carbon monoxide (CO) to yield the fragment at m/z 197.

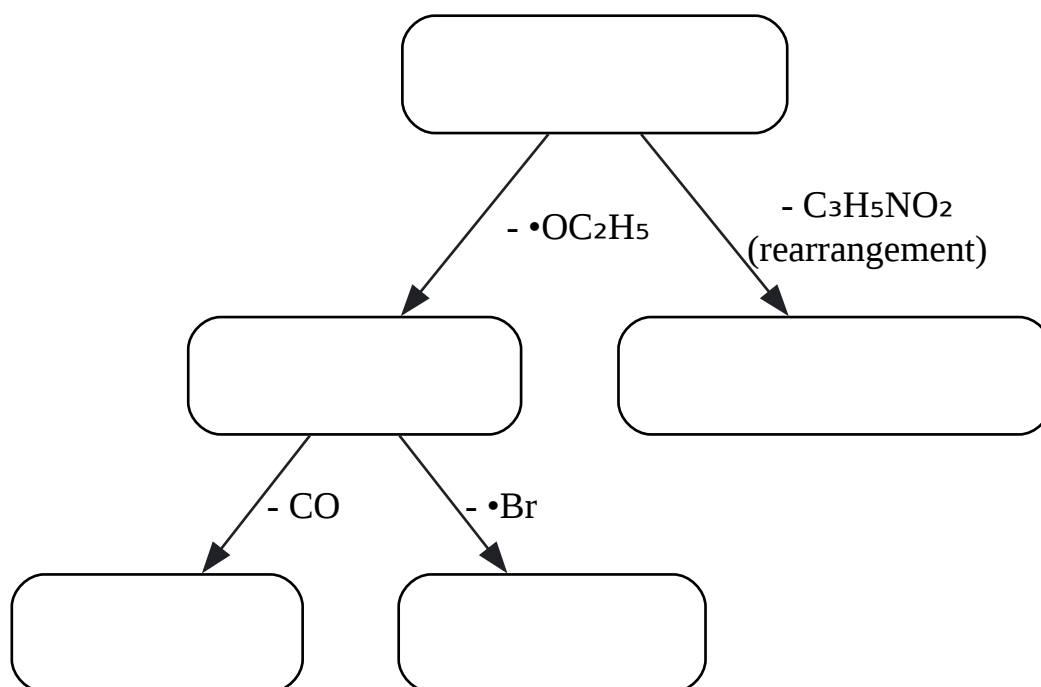


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Caption: Primary fragmentation of the ethyl ester group.

Pathway 2: Isoxazole Ring Cleavage

The isoxazole ring is known to be labile under EI conditions, often initiated by the cleavage of the weak N-O bond. This can lead to a cascade of rearrangements and fragmentations. A likely cleavage could result in the formation of a bromobenzonitrile radical cation or related structures, although the exact pathway can be complex. For instance, cleavage of the isoxazole ring could lead to the fragment observed at m/z 182.



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Caption: Predicted major fragmentation pathways.

Conclusion: A Self-Validating Structural Narrative

The mass spectrum of **Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate** provides a rich dataset for structural confirmation. The presence of the characteristic bromine isotope pattern at m/z 270/272 immediately confirms the elemental composition. The logical series of neutral losses—most notably the loss of an ethoxy radical (45 Da) to form the base peak at m/z 225/227, followed by the loss of carbon monoxide (28 Da)—corroborates the presence and connectivity of the ethyl carboxylate group. Further fragmentation provides evidence for the fused aromatic system. By synthesizing knowledge of fundamental fragmentation mechanisms with a robust experimental protocol, mass spectrometry serves as an indispensable tool for the unambiguous structural elucidation of complex molecules in the pharmaceutical and chemical sciences.

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